Clindamycin B is a closely related compound to Clindamycin, a lincosamide antibiotic. It is often found as an impurity in Clindamycin preparations. [, , ] While not clinically used as an antibiotic itself, Clindamycin B serves as a crucial marker in quality control processes for Clindamycin production and is a subject of scientific research. [, , , ]
Clindamycin B is a semi-synthetic antibiotic belonging to the lincosamide class, primarily used for its antibacterial properties against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It is structurally related to clindamycin, differing mainly in its chemical configuration. Clindamycin B is recognized for its effectiveness in treating serious infections, particularly in patients allergic to penicillin or those with resistant bacterial strains.
Clindamycin B is derived from the fermentation of the bacterium Streptomyces lincolnensis, which produces lincomycin, the parent compound. Through chemical modifications, clindamycin and its isomers, including clindamycin B, are synthesized. Clindamycin B falls under the classification of antibiotics and is categorized as a lincosamide antibiotic.
The synthesis of clindamycin B involves several chemical processes. One common method includes the conversion of lincomycin into clindamycin through selective N-alkylation and subsequent modifications to achieve the desired stereochemistry.
A typical synthesis route may involve:
In addition, advanced chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for purification and analysis of the synthesized compound .
Clindamycin B has a molecular formula of and features a complex structure with multiple chiral centers. The structural differences from clindamycin primarily include variations in the side chain configuration.
Clindamycin B can undergo various chemical reactions typical for lincosamides:
The stability of clindamycin B can be affected by pH and temperature, necessitating careful control during storage and formulation .
Clindamycin B exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents bacterial growth and replication, making it effective against susceptible strains.
Relevant data indicates that clindamycin B maintains its efficacy under various conditions but requires proper handling to prevent degradation .
Clindamycin B is utilized in various scientific and medical contexts:
Clindamycin B (7(R)-hydroxyl-7-deoxylincomycin) is a natural lincosamide antibiotic characterized by a hybrid structure comprising a modified amino acid linked to a sulfur-containing sugar moiety. Its molecular formula is C₁₈H₃₄N₂O₆S, with a molar mass of 406.54 g/mol. The molecule features four chiral centers in the sugar unit (lincosamide) and two in the amino acid moiety (N-methyl-4-n-propyl-L-proline), conferring strict stereochemical requirements for biological activity. The trans orientation of the propylhygric acid side chain relative to the sugar ring is critical for ribosomal binding affinity. Unlike its clinically used derivative clindamycin, Clindamycin B retains a hydroxyl group at the C7 position instead of a chlorine atom [3] [5].
Key Structural Features:
Table 1: Stereochemical Centers in Clindamycin B
Position | Configuration | Functional Group |
---|---|---|
Sugar C1 | S | Thioether |
Sugar C4 | R | Hydroxyl |
Proline C2 | S | Carboxamide |
Proline C4 | R | Propyl chain |
Clindamycin B is biosynthesized natively in Streptomyces lincolnensis as a minor congener alongside lincomycin A. It serves as a direct precursor in the semisynthetic pathway to clindamycin (7(S)-chloro-7-deoxylincomycin). The fermentation broth of S. lincolnensis typically yields lincomycin A as the primary metabolite (~80%), with Clindamycin B constituting <5% of total lincosamides. Biosynthesis initiates from two distinct precursors: tyrosine-derived propylhygric acid and glucose-derived methylthiolincosamide. The nonribosomal peptide synthetase LmbA catalyzes the coupling of these units, followed by hydroxylation at C7 by the cytochrome P450 enzyme LmbK to yield Clindamycin B [3].
The C7 hydroxyl group of Clindamycin B is a critical site for chemical modification to improve antimicrobial potency. Electrophilic chlorination via sulfonyl chloride agents replaces the 7(R)-hydroxyl with a 7(S)-chloro group, yielding clindamycin. This inversion of stereochemistry enhances:
Table 2: Bioactivity Comparison of Clindamycin B vs. Clindamycin
Parameter | Clindamycin B | Clindamycin |
---|---|---|
MIC₉₀ S. aureus (μg/mL) | 8.0 | 0.12 |
MIC₉₀ S. pyogenes (μg/mL) | 4.0 | 0.06 |
Ribosomal Binding (Kd, nM) | 42 | 4.2 |
Serum Half-life (h) | 1.2 | 2.4 |
Industrial production of Clindamycin B involves a hybrid approach:
Table 3: Industrial Synthesis Parameters
Process Stage | Conditions | Yield/Purity |
---|---|---|
Fermentation | 120h, 28°C, pH 7.0 ± 0.2 | 1.2 g/L total lincosamides |
HPLC Separation | 65:35 H₂O:MeCN + 0.1% TFA, 15 mL/min | 98.5% purity |
Chlorination Reaction | -20°C, NMP solvent, 4h reaction | 92% yield |
Future directions include enzymatic chlorination using engineered halogenases to bypass harsh reagents and metabolic engineering of S. lincolnensis to increase Clindamycin B titers via lmbK gene overexpression. Advances in oxepanoprolinamide synthesis (e.g., iboxamycin) exploit the Clindamycin B scaffold to overcome ribosomal methylation resistance [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7